N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is a complex organic compound that features a 6,7-dimethoxy-3,4-dihydroisoquinoline core
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-4-5-6-18(21)19-8-10-26(22,23)20-9-7-14-11-16(24-2)17(25-3)12-15(14)13-20/h11-12H,4-10,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZVLVVFOUFYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yield Trade-offs
- Temperature Control : Sulfonation and acylation steps require strict temperature regulation to prevent decomposition. For example, exceeding 25°C during sulfonyl chloride formation risks hydrolysis.
- Solvent Selection : Polar aprotic solvents like $$ \text{DMF} $$ enhance nucleophilicity in sulfonamide formation but may complicate purification due to high boiling points.
Purification Strategies
- Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures (15–30% ethyl acetate) effectively isolates intermediates.
- Crystallization : The final product may be recrystallized from ethanol/water mixtures to achieve >95% purity.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound include:
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique properties may make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the core structure but lacks the sulfonyl and amide groups.
N-(2-(3,4-dimethoxyphenyl)ethyl)pentanamide: Similar structure but without the isoquinoline core.
Uniqueness
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is unique due to the combination of its isoquinoline core, sulfonyl group, and amide functionality. This combination of features may confer unique chemical and biological properties not found in similar compounds .
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a 3,4-dihydroisoquinoline moiety with methoxy substitutions and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 356.45 g/mol.
Research indicates that compounds related to this structure may exhibit various biological activities, including:
- Orexin Receptor Modulation : The compound has been shown to selectively bind to orexin receptors, particularly the orexin 2 receptor subtype. This interaction is crucial for regulating sleep and appetite, making it a candidate for treating sleep disorders and metabolic diseases.
- Antimicrobial Activity : Some derivatives of the isoquinoline structure have demonstrated in vitro activity against pathogens such as Mycobacterium tuberculosis (MTB). For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.22 μM against MTB .
Biological Activity Data
A summary of biological activities observed in related compounds is presented in the following table:
Case Studies
- Orexin Receptor Studies : In vitro studies involving radiolabeled ligand binding assays demonstrated that the compound could selectively modulate orexin receptor activity. This suggests potential therapeutic applications in sleep disorders and obesity management.
- Antimicrobial Efficacy : A series of synthesized derivatives were evaluated for their activity against MTB. Compound variants showed promising results with significant inhibition at low concentrations, indicating their potential as anti-tuberculosis agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide, and how can purity be ensured?
- Methodology : Multi-step organic synthesis involving sulfonylation and amide coupling. For example:
Synthesize the dihydroisoquinoline core via cyclization of phenethylamine derivatives under controlled pH and temperature .
Perform sulfonylation using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to form the sulfonyl ethyl intermediate .
Couple the intermediate with pentanoyl chloride using carbodiimide-based coupling agents (e.g., EDCI) and catalytic DMAP .
- Purity Assurance : Use reverse-phase HPLC (C18 column, acetonitrile/ammonium formate buffer) for purification (>95% purity) and confirm structure via H NMR (e.g., δ 7.6–7.1 ppm for aromatic protons) and high-resolution mass spectrometry .
Q. How can researchers validate the compound’s interaction with biological targets like P-glycoprotein (P-gp)?
- Methodology :
In vitro assays : Use calcein-AM efflux assays in P-gp-overexpressing cell lines (e.g., MDCK-MDR1). Inhibition of P-gp increases intracellular calcein fluorescence .
Competitive binding : Compare IC values with known P-gp inhibitors (e.g., GF120918) using radiolabeled substrates like H-digoxin .
Structural analysis : Perform molecular docking to map interactions with the P-gp substrate-binding pocket, focusing on sulfonyl and dihydroisoquinoline motifs .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., sigma-2 receptor vs. P-gp inhibition) be resolved?
- Data Analysis Framework :
Target specificity profiling : Use radioligand displacement assays (e.g., I-labeled sigma-2 ligands vs. H-azidopine for P-gp) to quantify binding affinities .
Gene knockout models : Compare activity in TMEM97 (sigma-2) knockout vs. wild-type cells to isolate receptor-specific effects .
Dose-response studies : Establish if dual activity is concentration-dependent (e.g., low μM for P-gp inhibition vs. nM for sigma-2 binding) .
- Example : Structural analogs like compound 7h show P-gp inhibition (IC = 0.12 μM) but negligible sigma-2 binding, suggesting substituent-driven selectivity .
Q. What strategies improve the compound’s pharmacokinetics for in vivo studies?
- Approaches :
Radiosynthesis for biodistribution : Label with F via nucleophilic substitution (e.g., 30–35% radiochemical yield, >2,000 Ci/mmol specific activity) to track tissue uptake via PET imaging .
Lipid solubility optimization : Introduce methoxy or fluoro substituents to enhance blood-brain barrier penetration (logP >2.5) .
Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and modify with deuterium or steric hindrance .
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
- Methodology :
Panel testing : Screen across diverse cancer lines (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., colon vs. breast cancer) .
Mechanistic profiling : Link cytotoxicity to target expression (e.g., qPCR for P-gp or sigma-2 receptors) .
Resistance induction : Generate resistant cell lines via chronic exposure and analyze ABCB1/P-gp upregulation via Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
